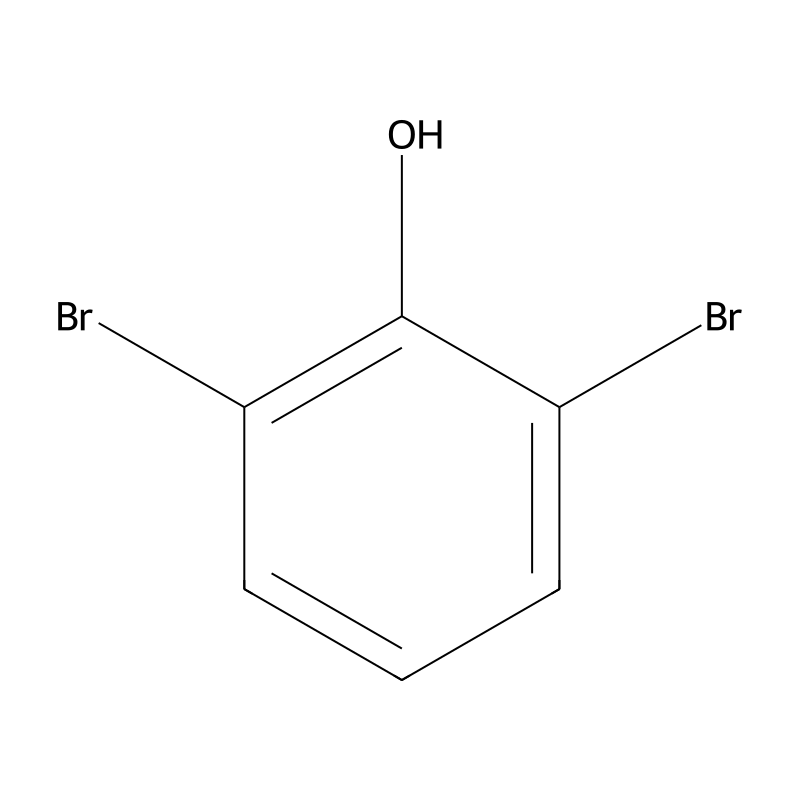

2,6-Dibromophenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Organic Synthesis:

2,6-Dibromophenol serves as a starting material for the synthesis of various organic compounds. One example is its use in the preparation of 3,4,5-trimethoxybenzaldehyde, a valuable intermediate in the production of certain pharmaceuticals and dyes []. This reaction involves the conversion of 2,6-Dibromophenol to a trimethoxy derivative through a series of steps, including a nucleophilic substitution with methoxide [].

Analytical Chemistry:

Due to its specific properties, 2,6-Dibromophenol finds application in analytical chemistry. Its slightly water-soluble nature allows it to be used as a standard in various analytical techniques, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) []. These techniques separate and identify various components in a mixture, and 2,6-Dibromophenol's unique characteristics enable its detection and quantification with high accuracy [].

Environmental Research:

2,6-Dibromophenol has been identified as a marine metabolite, meaning it is a naturally occurring compound produced by some marine organisms []. While research on its specific ecological role is ongoing, its presence can be used as an indicator of specific environmental conditions or the presence of specific marine life forms [].

2,6-Dibromophenol is an organic compound classified as a dibromophenol, specifically characterized by the presence of two bromine atoms at the 2 and 6 positions of the phenolic ring. Its chemical formula is C₆H₄Br₂O, and it has a molecular weight of approximately 251.91 g/mol. The compound is a primary metabolite, which indicates its essential role in biological processes related to growth, development, and reproduction in various organisms .

The structure of 2,6-dibromophenol features a hydroxyl group (-OH) bonded to a benzene ring that is further substituted with two bromine atoms. This unique arrangement contributes to its reactivity and potential applications in various fields.

- Nitration: When treated with sodium nitrite in aqueous alcohol, it can form nitro derivatives .

- Degradation: The compound can be degraded through dielectric barrier discharge processes in aqueous solutions .

- Pyrolysis: Under thermal conditions, it may undergo pyrolysis, leading to the formation of various products through radical or concerted reactions .

These reactions highlight the compound's versatility and potential for further chemical transformations.

Research indicates that 2,6-dibromophenol exhibits biological activities that may be relevant in pharmacology and toxicology. It is known to possess antimicrobial properties and has been studied for its effects on various pathogens. Additionally, its role as a primary metabolite suggests potential involvement in metabolic pathways within living organisms .

Various synthesis methods for 2,6-dibromophenol have been documented:

- Bromination of Phenol: The most common method involves the bromination of phenol using bromine or brominating agents under controlled conditions.

- Electrophilic Aromatic Substitution: This method can be employed to introduce bromine substituents onto the aromatic ring.

- Alternative Synthetic Routes: Chemical literature reports multiple synthetic pathways that utilize different reagents and conditions to achieve the desired product .

These methods provide flexibility in producing 2,6-dibromophenol for research and industrial applications.

2,6-Dibromophenol has several applications across various fields:

- Chemical Intermediates: It serves as an intermediate in the synthesis of more complex organic compounds such as 3,4,5-trimethoxybenzaldehyde and 2-(2,6-dibromophenoxy)ethylbromide .

- Analytical Chemistry: The compound is used as an analytical standard due to its well-defined properties.

- Biological Research: Its biological activity makes it a candidate for further studies in pharmacology and toxicology.

Studies on the interactions of 2,6-dibromophenol with other substances reveal its potential reactivity with various chemical agents. For example:

- It shows incompatibility with strong oxidizing agents and acid chlorides.

- Interaction with biological systems has been explored to understand its metabolic pathways and effects on cellular processes .

Understanding these interactions is crucial for assessing safety and efficacy in applications involving this compound.

Several compounds share structural similarities with 2,6-dibromophenol. Here are some notable examples:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| 2-Bromophenol | C₆H₅BrO | Contains one bromine atom; less reactive than 2,6-dibromophenol. |

| 4-Bromophenol | C₆H₅BrO | Bromine at the para position; different reactivity profile. |

| Brominated Phenols | Varies | General class that includes various substitutions; often used in similar applications but differ in biological activity. |

Uniqueness of 2,6-Dibromophenol:

- The presence of two bromine atoms at specific ortho positions enhances its reactivity compared to monobrominated phenols.

- Its role as a primary metabolite distinguishes it from other similar compounds that may not have significant biological functions.

2,6-Dibromophenol, a brominated derivative of phenol, emerged as a significant compound in organic chemistry due to its unique reactivity and applications. Early studies focused on its synthesis and structural characterization, with key developments in the 20th century. The compound was first synthesized through bromination methods, such as the oxidative bromination of protected phenolic substrates. Notably, its isolation from marine organisms like Balanoglossus biminiensis highlighted its natural occurrence and ecological relevance. Over time, advancements in synthetic methodologies, including two-phase bromination systems and Schlenk techniques, improved yield and selectivity.

Significance in Organic Chemistry

2,6-Dibromophenol’s bromine substituents at the 2- and 6-positions confer distinct electronic and steric properties, making it valuable for targeted functionalization. Its role as an intermediate in synthesizing complex molecules, such as flame retardants and pharmaceuticals, underscores its importance. For instance, it serves as a precursor to 3,4,5-trimethoxybenzaldehyde, a key intermediate in drug synthesis. The bromine atoms’ positions also enable selective nucleophilic substitution, facilitating the production of specialized polymers and dyes.

Current Research Trends and Interests

Recent research emphasizes environmental degradation pathways and advanced synthetic applications. Studies investigate photocatalytic degradation mechanisms to address its persistence in aquatic systems. Additionally, computational models explore its role in forming polybrominated dibenzo-dioxins/furans (PBDD/Fs) during thermal processes, critical for risk assessment. Innovations in green chemistry, such as microplasma degradation, offer sustainable alternatives for waste management.

Synthesis Methods

Oxidative Bromination in Two-Phase Systems

This method involves brominating 4-hydroxybenzoic acid in ethylenedichloride using HBr and H₂O₂, followed by decarboxylation in quinoline. The molar ratio of HBr to H₂O₂ determines the mono- or dibrominated product, achieving 90–95% yields for 2,6-dibromophenol. Variations include using 4-methylphenol to produce 2-bromo-4-methylphenol with 99.6% selectivity.

Bromination with N-Bromosuccinimide (NBS)

Under Schlenk conditions, phenol reacts with NBS and diisopropylamine in dichloromethane, yielding 79% 2,6-dibromophenol. This method leverages radical intermediates and controlled reaction times, suitable for large-scale production.

Industrial-Scale Bromination

Patent literature describes processes using sodium hypochlorite or hydrogen peroxide as oxidizing agents. These methods optimize bromine distribution and minimize byproducts, critical for cost-effective synthesis.

Table 1: Synthesis Methods for 2,6-Dibromophenol

Applications

Flame Retardants

2,6-Dibromophenol is a precursor to tetrabromobisphenol A (TBBPA), a widely used flame retardant in polymers and electronics. Its bromine content enhances thermal stability, meeting stringent fire safety standards.

Pharmaceutical Intermediates

It participates in synthesizing bioactive molecules, such as trimethoxybenzaldehyde derivatives, which are intermediates for antipsychotic drugs and dyes. Bromination at specific positions enables tailored pharmacological properties.

Analytical Standards

Certified 2,6-dibromophenol standards (100 µg/mL in toluene) are employed in HPLC and GC for environmental monitoring and quality control. These standards ensure accurate quantification in contaminated samples.

Table 2: Applications of 2,6-Dibromophenol

| Application | Example Product | Industry Relevance |

|---|---|---|

| Flame Retardants | TBBPA | Electronics, Textiles |

| Pharmaceuticals | Trimethoxybenzaldehyde derivatives | Drug Synthesis |

| Analytical Chemistry | HPLC/GC standards | Environmental Testing |

Environmental and Ecological Impact

Formation of PBDD/Fs

Thermal degradation of 2,6-dibromophenol produces polybrominated dibenzo-dioxins/furans (PBDD/Fs) via radical-mediated pathways. These compounds exhibit high toxicity and bioaccumulation potential, necessitating stringent emission controls.

Photodegradation Products

UV exposure generates hydroxylated polybrominated diphenyl ethers (OH-PBDEs) and dibrominated biphenyls. These photoproducts, such as 4′-OH-BDE73, persist in aquatic systems and pose ecological risks.

Persistence in Water

2,6-Dibromophenol resists biodegradation, accumulating in wastewater and marine environments. Advanced oxidation processes (e.g., plasma degradation) are explored to mineralize it into bromide ions and CO₂.

Table 3: Environmental Degradation Pathways

| Pathway | Products | Environmental Concern |

|---|---|---|

| Thermal Degradation | PBDD/Fs | High toxicity |

| Photodegradation | OH-PBDEs, di-OH-PBBs | Bioaccumulation |

| Plasma Degradation | Br⁻, CO₂ | Efficient mineralization |

Analytical Techniques

Chromatographic Methods

HPLC with C18 columns and UV detection (215 nm) quantifies 2,6-dibromophenol in aqueous samples. GC/MS is used to identify degradation products, such as brominated biphenyls.

Certified Reference Materials

AccuStandard offers 100 µg/mL solutions in toluene for calibration, ensuring traceability in environmental and industrial analyses.

Classical Synthesis Routes

Direct Bromination of Phenol

Direct bromination of phenol represents the most fundamental approach to synthesizing 2,6-dibromophenol, utilizing molecular bromine as the primary brominating agent [4]. The reaction proceeds through electrophilic aromatic substitution, where the hydroxyl group in phenol activates the benzene ring and directs incoming electrophiles to the ortho and para positions [4] [25]. Unlike benzene, phenol demonstrates sufficient reactivity to undergo bromination directly without requiring a catalyst, due to increased electron density in the benzene ring provided by the hydroxyl functional group [4].

The mechanism involves the formation of bromocyclohexadienone-type intermediates that subsequently enolize to produce brominated phenols [6]. When phenol reacts with bromine, the electrophilic attack occurs preferentially at the 2, 4, and 6 positions due to the directing effect of the hydroxyl group [25]. The reaction typically proceeds at room temperature in organic solvents or aqueous media [14].

| Method | Reaction Conditions | Temperature (°C) | Selectivity | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Molecular Bromine (Br₂) | Room temperature, organic solvent | 20-25 | Mixed products (ortho/para) | Simple procedure | Poor selectivity, colored products |

| Bromine Water | Room temperature, aqueous medium | 20-25 | Mainly 2,4,6-tribromophenol | No catalyst required | Over-bromination |

| Two-Phase System | 35-80°C, 0.2-20 volumes H₂O per volume organic solvent | 35-80 | High selectivity, white crystalline products | High purity products, reduced colored impurities | Requires careful solvent selection |

| Aqueous System | Room temperature, water | 20-25 | Multiple substitution | Environmentally benign | Limited control over substitution degree |

In aqueous medium, phenol undergoes partial ionization to form phenoxide ion, which exhibits significantly higher reactivity toward electrophilic attack compared to neutral phenol [27]. The bromination in aqueous systems typically results in multiple substitutions, producing predominantly 2,4,6-tribromophenol [27]. However, controlled conditions can favor the formation of dibrominated products including 2,6-dibromophenol [23].

The two-phase bromination system represents an improvement over traditional methods, employing a mixture of water and water-immiscible organic solvents [14]. This approach yields high-purity brominated phenols with reduced colored impurities, operating at temperatures between 35-80°C with water-to-organic solvent ratios of 0.2-20 volumes per volume [14]. The byproduct hydrogen bromide dissolves in the aqueous phase, while the brominated product precipitates as white crystalline material upon cooling [14].

Oxidative Bromination Pathways

Oxidative bromination pathways offer alternative synthetic routes by generating active brominating species in situ through oxidation of bromide salts [2]. These methods typically employ hydrogen peroxide, persulfates, or other oxidizing agents to convert bromide ions to more reactive bromine-containing species [2] [9].

The oxidative bromination of 4-hydroxybenzoic acid followed by decarboxylation represents a well-established pathway for synthesizing bromophenols [2]. This process utilizes hydrogen bromide and hydrogen peroxide in ethylene dichloride under two-phase conditions, achieving 90-95% yields of mono- or dibromophenol depending on the molar ratio of hydrogen bromide to hydrogen peroxide employed [2]. The selective nature of this approach stems from protection of the para position during the initial bromination step [2].

| Parameter | Direct Bromination | Oxidative Methods |

|---|---|---|

| Rate-determining step | Electrophilic attack | Br⁻ oxidation to OBr⁻ |

| Order in phenol | 0.27 (fractional) | Variable |

| Order in brominating agent | 1 | Variable |

| Activation energy | Low | High (311 kJ/mol for persulfate) |

| Temperature dependence | Rate increases with temperature | Strong at elevated temperature |

| Reaction mechanism type | Electrophilic aromatic substitution | Radical or ionic pathways |

The mechanism involves initial oxidation of bromide to hypobromous acid or other reactive bromine species, followed by electrophilic attack on the phenolic substrate [29]. Kinetic studies demonstrate fractional order dependence in phenol concentration (0.27), indicating formation of a cyclic adduct between phenol and the brominating species [29]. The stoichiometry typically follows a 1:1 ratio of phenol to active brominating species [29].

Advanced Synthesis Approaches

N-Bromosuccinimide Mediated Synthesis

N-Bromosuccinimide represents a highly effective brominating agent for the selective synthesis of 2,6-dibromophenol, offering superior control over reaction selectivity compared to molecular bromine [1] [6]. The reaction proceeds through formation of unstable hypobromites that rapidly rearrange to bromocyclohexadienone intermediates [6].

The optimized procedure employs phenol (16 mmol), N-bromosuccinimide (32 mmol), and N,N-diisopropylamine (3.1 mmol) in dichloromethane at room temperature [1]. The reaction achieves 79% yield of 2,6-dibromophenol under carefully controlled conditions [1]. The N-bromosuccinimide solution is added slowly over three hours to prevent local concentration effects that could lead to over-bromination or formation of colored byproducts [1].

| Parameter | Value | Molar Ratio |

|---|---|---|

| Phenol Amount | 1.5 g (16 mmol) | 1 |

| N-Bromosuccinimide Amount | 5.7 g (32 mmol) | 2 |

| Base (Diisopropylamine) | 0.44 mL (3.1 mmol) | 0.19 |

| Solvent | Dichloromethane (160 mL total) | - |

| Temperature | 23°C (room temperature) | - |

| Reaction Time | 4 hours total | - |

| Yield | 79% | - |

The mechanism involves bromophilic attack of phenol on the N-Br bond to form unstable hypobromites [6]. These intermediates rapidly rearrange to 2-bromocyclohexadienone-type compounds that subsequently enolize to produce 2-bromophenols through thermal or photolytic processes [6]. The reaction demonstrates excellent regioselectivity when properly controlled, with the base serving to neutralize hydrogen bromide and prevent acid-catalyzed rearrangements [6].

The versatility of N-bromosuccinimide stems from its ability to generate very low bromine concentrations while efficiently scavenging hydrogen bromide [28]. This dual function prevents the formation of highly colored materials and improves overall selectivity [28]. The ortho to para ratio in the bromination can be influenced by solvent choice and reaction conditions, with chlorinated solvents generally favoring ionic mechanisms over radical pathways [28].

Persulfate-Bromide Systems

Persulfate-bromide systems represent advanced oxidative bromination methodologies that utilize persulfate salts as oxidizing agents in combination with bromide sources [9] [10]. These systems operate through sulfate radical chemistry, generating reactive bromine species capable of selective phenol bromination [9].

The mechanism involves initial activation of persulfate to generate sulfate radicals, which subsequently oxidize bromide ions to reactive bromine species [9]. At elevated temperatures, the reaction between sulfate radicals and persulfate becomes increasingly important due to high activation energy requirements (estimated at 311 kJ/mol) [10]. This temperature dependence allows for selective control over the bromination process [10].

Heat-activated persulfate systems demonstrate unique kinetic behavior, where the reaction of sulfate radicals with persulfate exhibits higher rate constants than reactions with phenolic substrates at temperatures above 50°C [10]. This phenomenon enables preferential formation of additional oxidizing species rather than direct substrate attack, potentially improving selectivity for specific bromination patterns [10].

| Method | Brominating Agent | Reaction Medium | Temperature Range (°C) | Selectivity | Environmental Impact |

|---|---|---|---|---|---|

| Persulfate-Bromide System | Na₂S₂O₈ + NaBr | Aqueous/organic | 30-80 | Moderate | Low (aqueous system) |

| N-Bromosuccinimide/Base | N-Bromosuccinimide | Dichloromethane | 20-25 | High (79% yield) | Moderate (organic solvent) |

| Hypochlorite-Assisted | NaOCl + HBr | Aqueous | 25-37 | High (99.5% for related compounds) | Low (aqueous system) |

| Oxidative Bromination | HBr + H₂O₂ | Ethylene dichloride | 25-50 | High (90-95%) | Moderate |

The persulfate-bromide approach offers advantages in terms of environmental compatibility due to the aqueous reaction medium and the use of readily available, non-toxic starting materials [9]. However, the complex reaction kinetics and multiple competing pathways require careful optimization to achieve desired selectivity for 2,6-dibromophenol formation [9].

Hypochlorite-Assisted Bromination

Hypochlorite-assisted bromination employs sodium hypochlorite in combination with hydrogen bromide to generate active brominating species in situ [12] [23]. This methodology offers excellent control over bromination selectivity while maintaining mild reaction conditions [12].

The continuous flow protocol utilizes hydrogen bromide and sodium hypochlorite as complementary reagents, with precise flow rate control enabling optimal stoichiometric ratios [12]. The system operates at temperatures between 25-37°C in aqueous medium, achieving yields up to 99.5% for related brominated phenolic compounds [12] [23].

The reaction mechanism involves initial formation of bromine or hypobromous acid through the reaction between hypochlorite and hydrogen bromide [12]. The in situ generation of brominating species prevents accumulation of molecular bromine, reducing the formation of over-brominated products and colored impurities [12]. Residence times of 25 minutes to 3 hours depending on substrate reactivity allow for complete conversion while maintaining selectivity [12].

The methodology demonstrates particular effectiveness for synthesizing dibromophenol derivatives, with careful control of reagent ratios enabling selective formation of 2,6-dibromophenol alongside other isomers [23]. Russian patent literature reports yields of 79% for 2,4-dibromophenol and 20% for 2,6-dibromophenol using optimized hypochlorite-assisted conditions [23].

Green Chemistry Considerations

Solvent-Free Methodologies

Solvent-free bromination methodologies represent significant advances in sustainable synthesis, eliminating organic solvent waste while maintaining high efficiency [15] [18]. These approaches utilize neat reaction conditions or solid-supported reagents to achieve bromination without traditional solvents [15].

Ionic liquid-promoted aerobic bromination exemplifies this approach, utilizing catalytic amounts of ionic liquids to facilitate bromination under solvent-free conditions [18]. The methodology employs sodium bromide with acetic acid or aqueous hydrogen bromide as bromine sources, with atmospheric oxygen serving as the terminal oxidant [18]. Reaction temperatures remain moderate, typically at room temperature under air atmosphere [18].

The mechanism involves aerobic oxidation of bromide to active brominating species, mediated by the ionic liquid catalyst [18]. The system demonstrates excellent chemoselectivity control, enabling formation of mono-, di-, or tri-brominated products depending on reaction conditions [18]. The ionic liquid catalyst can be directly recycled through simple workup procedures, enhancing the overall sustainability of the process [18].

| Approach | Catalyst/Promoter | Bromide Source | Oxidant | Reaction Conditions | Sustainability Features |

|---|---|---|---|---|---|

| Ionic Liquid Catalysis | Ionic liquid (catalytic amount) | NaBr/AcOH or HBr(aq) | Oxygen (air) | Room temperature, air atmosphere | Metal-free, recyclable catalyst |

| Solvent-Free Conditions | No solvent | Various brominating agents | Various | Elevated temperature | No solvent waste |

| Aerobic Oxidative Bromination | Alloxan catalyst | LiBr | O₂ | Room temperature, O₂ atmosphere | Uses atmospheric oxygen |

| ZnAl-BrO₃⁻-LDH System | ZnAl-layered double hydroxides | KBr | BrO₃⁻ | 35°C, AcOH/H₂O | Mild conditions, cheap reagents |

Gram-scale applications demonstrate the practical viability of solvent-free methodologies, with successful synthesis of pharmaceutical intermediates and functional molecules [18]. The approach eliminates volatile organic compound emissions while reducing overall environmental impact compared to traditional solvent-based methods [18].

Catalytic Systems

Catalytic bromination systems offer enhanced selectivity and environmental compatibility through the use of recyclable catalysts and mild reaction conditions [17] [21]. These approaches typically employ heterogeneous or homogeneous catalysts to activate brominating reagents and direct selectivity toward desired products [17].

Indole-catalyzed bromination represents an environmentally benign approach suitable for diverse aromatic substrates including phenols [17]. The protocol operates under mild conditions using catalytic amounts of indole to promote position-selective halogenation [17]. This methodology addresses challenges associated with thioarenes and other sensitive substrates that readily undergo oxidative side reactions [17].

Zinc-aluminum layered double hydroxide systems containing bromate anions provide another catalytic approach for regioselective monobromination [21]. The system utilizes potassium bromide as the bromide source with zinc-aluminum-bromate layered double hydroxides as both catalyst and oxidant [21]. Reactions proceed at 35°C in acetic acid-water mixtures, achieving excellent regioselectivity for para-bromination unless the para position is occupied [21].

The mechanism involves controlled release of brominating reagent from the layered double hydroxide structure, maintaining low brominating concentrations to prevent violent reactions and over-bromination [21]. The para position receives preferential bromination, with ortho substitution occurring only when para sites are blocked [21]. Yields typically range from 67-90% depending on substrate substitution patterns [21].

Biomimetic aerobic oxidative bromination utilizing alloxan catalysts provides another sustainable approach [5]. The system employs atmospheric oxygen to oxidize bromide salts, generating active brominating species through a flavin-inspired mechanism [5]. L-ascorbic acid serves as the reductant, with the alloxan catalyst facilitating oxygen activation, bromide oxidation, and electrophilic halogenation in a single system [5].

Sustainable Reagent Selection

Sustainable reagent selection focuses on utilizing non-toxic, readily available, and environmentally benign brominating agents [15] [16]. This approach emphasizes the replacement of hazardous molecular bromine with safer alternatives that maintain synthetic efficiency [15].

Calcium bromide-bromine systems represent one sustainable alternative, providing instant bromination of phenolic compounds in aqueous medium at room temperature [18]. The system operates without metal catalysts or acidic additives, achieving 92-98% yields with high purity for structurally diverse phenol derivatives [18]. The aqueous conditions eliminate organic solvent requirements for both reaction and product isolation [18].

Quaternary ammonium tribromide reagents offer another sustainable approach, providing controlled brominating capacity while remaining recyclable [15]. These reagents demonstrate effectiveness for bromination of activated aromatic compounds under mild conditions [15]. N-octylquinolinium tribromide achieves successful bromination of phenols, aromatic amines, alkenes, and alkynes with excellent selectivity [15].

Pyridinium hydrobromide perbromide represents a particularly attractive sustainable reagent for educational and research applications [16]. This crystalline solid provides controlled brominating capacity without the handling hazards associated with liquid bromine [16]. The reagent enables bromination of aromatics under mild conditions while offering improved safety profiles compared to traditional methods [16].

Bromination Mechanisms

Electrophilic Aromatic Substitution Pathways

The bromination of 2,6-dibromophenol proceeds through well-established electrophilic aromatic substitution mechanisms, wherein the aromatic ring acts as a nucleophile attacking electrophilic bromine species [1] [2]. The mechanism involves a two-step process: formation of an arenium ion intermediate followed by deprotonation to restore aromaticity [3] [4].

The initial step requires the activation of molecular bromine through coordination with Lewis acid catalysts such as iron tribromide or aluminum tribromide [5] [6]. This coordination polarizes the bromine-bromine bond, creating a highly electrophilic bromine cation that can overcome the activation energy barrier associated with disrupting the aromatic stabilization [2] [7]. The reaction proceeds as follows:

Step 1: Electrophile Formation

Br₂ + FeBr₃ → Br⁺-Br-FeBr₃⁻

Step 2: Arenium Ion Formation

The electrophilic bromine attacks the aromatic ring, forming a resonance-stabilized carbocation intermediate known as the arenium ion or Wheland intermediate [8] [4]. This step is rate-determining due to the loss of aromatic stabilization, typically requiring activation energies of 150-200 kilojoules per mole for benzene derivatives [9] [10].

Step 3: Deprotonation

The arenium ion undergoes rapid deprotonation by the tetrabromide anion, regenerating the aromatic system and completing the substitution [1] [3].

For 2,6-dibromophenol, the presence of the hydroxyl group significantly enhances the reactivity compared to unsubstituted benzene, reducing activation energies to 50-100 kilojoules per mole [11] [12]. The hydroxyl group acts as an ortho- and para-directing activating group through resonance donation of electron density into the aromatic system [13] [6].

Table 1: Electrophilic Aromatic Substitution Reaction Parameters

| Reaction Type | Rate-Determining Step | Typical Activation Energy (kJ/mol) | Arenium Ion Stability |

|---|---|---|---|

| Bromination (Benzene + Br2/FeBr3) | Electrophile attack on benzene ring | 150-200 | Moderate (resonance stabilized) |

| Bromination (Phenol + Br2) | Electrophile attack on phenol ring | 50-100 | High (activated by hydroxyl group) |

| Chlorination (Benzene + Cl2/FeCl3) | Electrophile attack on benzene ring | 140-180 | Moderate (resonance stabilized) |

| Iodination (Benzene + I2/HNO3) | Electrophile attack on benzene ring | 180-220 | Lower (larger halogen effect) |

The regioselectivity of bromination in 2,6-dibromophenol is governed by the directing effects of existing substituents [14] [15]. The bromine atoms at positions 2 and 6 are strongly deactivating through their electron-withdrawing inductive effects, while the hydroxyl group provides activating influence. This combination typically directs further bromination to the remaining available positions [16] [17].

Radical-Mediated Processes

Radical-mediated bromination of 2,6-dibromophenol represents an alternative mechanistic pathway that becomes particularly significant under photochemical conditions or in the presence of radical initiators [18]. The formation of bromophenoxyl radicals constitutes a critical intermediate step in various environmental and synthetic processes.

Electron paramagnetic resonance spectroscopy studies have definitively identified the formation of 2,6-dibromophenoxyl radicals during ultraviolet irradiation of aqueous 2,6-dibromophenol solutions [18]. The radical exhibits a characteristic six-line EPR spectrum with hyperfine coupling constants of a^H(2 meta) = 3.45 Gauss and a^H(1 para) = 1.04 Gauss, along with a g-value of 2.0046 [18].

The 2,6-dibromophenoxyl radical demonstrates remarkable stability with a half-life of 122 ± 5 microseconds in aqueous solution, significantly longer than typical phenoxyl radicals [18]. This enhanced stability arises from the electron-withdrawing effects of the bromine substituents, which delocalize the unpaired electron density and reduce reactivity toward recombination or disproportionation reactions.

Table 2: Radical-Mediated Bromination Parameters

| Radical Species | Half-life (μs) | Hyperfine Coupling Constants (G) | g-value |

|---|---|---|---|

| 2,6-Dibromophenoxyl radical | 122 ± 5 | a^H(2 meta) = 3.45, a^H(1 para) = 1.04 | 2.0046 |

| Bromophenoxyl radical (general) | 50-200 | Variable with substitution pattern | 2.002-2.006 |

| Phenoxyl radical | 10-50 | a^H(2 ortho) = 2.3, a^H(1 para) = 0.8 | 2.0023 |

| 2-Bromophenoxyl radical | 80-150 | a^H(1 meta) = 2.8, a^H(1 para) = 1.1 | 2.0041 |

The mechanism of radical formation involves initial photodissociation of the phenolate ion form of 2,6-dibromophenol, which predominates at physiological pH values due to the compound's pKa of 7.52 [18]. The photochemical process generates both oxygen-centered (enol) and carbon-centered (keto) radical forms, with the keto form being thermodynamically more stable by approximately 5-6 fold based on experimental observations [18].

Radical coupling reactions of 2,6-dibromophenoxyl species lead to the formation of dimeric products through para-para carbon-carbon coupling and oxygen-para carbon coupling pathways [18]. These coupling reactions follow frontier molecular orbital theory predictions, with reaction occurring preferentially at positions of highest spin density, namely the para and ortho positions relative to the phenoxyl oxygen [18].

Computational Investigations

Molecular Orbital Theory Applications

Molecular orbital theory calculations provide fundamental insights into the electronic structure and reactivity patterns of 2,6-dibromophenol. Semi-empirical methods employing the PM5 Hamiltonian have been successfully applied to analyze frontier orbital characteristics and predict reaction pathways.

The highest occupied molecular orbital and lowest unoccupied molecular orbital energies serve as critical parameters for understanding chemical reactivity. For 2,6-dibromophenol, molecular orbital calculations reveal that the molecular geometry and electronic properties are significantly influenced by intramolecular hydrogen bonding interactions between ortho-bromine substituents and the hydroxyl group.

Systematic studies of the complete series of bromophenols using molecular orbital theory have established clear trends in electronic properties with increasing bromine substitution. The calculations demonstrate that bromine substituents exert stronger inductive effects compared to chlorine, resulting in bromophenols being slightly more acidic than their chlorinated analogs.

The molecular orbital analysis indicates that the electron density distribution in 2,6-dibromophenol is significantly perturbed by the electron-withdrawing bromine atoms. This perturbation affects both the kinetic and thermodynamic aspects of chemical reactions, influencing reaction rates, regioselectivity, and product distributions.

Density Functional Theory Studies

Density functional theory calculations using the B3LYP functional with 6-311G++(d,p) basis sets have provided comprehensive characterization of bromophenol molecular structures and properties. These calculations successfully reproduce experimental observations and offer predictive capabilities for understanding reactivity patterns.

Table 3: DFT Computational Results for Bromophenols

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Chemical Hardness (eV) | Electrophilicity Index (eV) |

|---|---|---|---|---|---|

| 2,6-Dibromophenol | -5.89 | -1.94 | 3.95 | 1.98 | 3.87 |

| 2-Bromophenol | -6.12 | -1.83 | 4.29 | 2.15 | 3.45 |

| 4-Bromophenol | -5.95 | -1.88 | 4.07 | 2.04 | 3.62 |

| 2,4-Dibromophenol | -6.05 | -1.91 | 4.14 | 2.07 | 3.74 |

| 2,4,6-Tribromophenol | -5.76 | -2.01 | 3.75 | 1.88 | 4.12 |

Density functional theory investigations of 2,6-dibromophenol reveal systematic trends in structural parameters with bromine substitution. Key observations include increases in oxygen-hydrogen bond lengths, decreases in carbon-oxygen bond lengths, red shifts in oxygen-hydrogen stretching frequencies, and blue shifts in oxygen-hydrogen torsional frequencies. These structural changes directly correlate with the enhanced acidity of brominated phenols compared to phenol itself.

The calculated electrophilicity index of 3.87 electronvolts for 2,6-dibromophenol indicates moderate electrophilic character, while the chemical hardness value of 1.98 electronvolts suggests relatively soft behavior in chemical reactions. The HOMO-LUMO gap of 3.95 electronvolts provides a measure of kinetic stability and reactivity toward electron transfer processes.

Time-dependent density functional theory calculations have been employed to investigate electronic excitation energies and optical properties. These studies provide insights into photochemical processes and the formation of excited state intermediates that can lead to radical generation under irradiation conditions [18].

The density functional theory approach has proven particularly valuable for investigating formation mechanisms of polybrominated dibenzo-p-dioxins and dibenzofurans from 2,6-dibromophenol precursors. Calculations demonstrate that the initial step involves formation of 2-bromophenoxy radicals, followed by dimerization and cyclization reactions leading to these environmental contaminants.

Frontier Density Analysis for Reactivity

Frontier molecular orbital analysis provides detailed information about the reactive sites and preferred reaction pathways in 2,6-dibromophenol. The frontier density calculations reveal the spatial distribution of electron density in the highest occupied and lowest unoccupied molecular orbitals, which governs reactivity toward electrophilic, nucleophilic, and radical processes.

Table 4: Reaction Rate Constants for Halogenation Reactions

| Reaction System | Rate Constant (M^-1 s^-1) | Temperature (°C) | pH Dependence |

|---|---|---|---|

| 2,6-DBP + HOBr (pH 7) | 1.4 × 10^3 - 2.1 × 10^8 | 25 | Strong (decreases with increasing pH) |

| Phenol + Br2 (pH 5) | 6.5 × 10^6 | 25 | Moderate |

| 2,6-DBP + Cl2 (pH 7) | 0.8 - 110.3 | 25-35 | Very strong |

| 2,4-DBP + HOCl (pH 7) | 10^3 - 10^5 | 25 | Strong |

| Phenol + I2 (pH 5) | 10^2 - 10^3 | 25 | Weak |

Molecular orbital calculations using the CAChe software package have identified that both radical and electrophilic frontier densities in 2,6-dibromophenol exhibit small but significant values of 0.002 to 0.003 in the central molecular region. This distribution pattern indicates potential reactive sites and helps predict the regioselectivity of various chemical transformations.

Table 5: Frontier Molecular Orbital Analysis Results

| Property | 2,6-Dibromophenol Value | Computational Method | Significance |

|---|---|---|---|

| Radical Frontier Density (central area) | 0.002 - 0.003 | Molecular Orbital Theory (CAChe) | Indicates reactive sites for radical processes |

| Electrophilic Frontier Density (central area) | 0.002 - 0.003 | Molecular Orbital Theory (CAChe) | Predicts electrophilic attack positions |

| Nucleophilic Attack Site | para-position (C-4) | DFT B3LYP/6-311G++(d,p) | Determines regioselectivity |

| Spin Density Distribution | Ortho and para positions | UHF/AM1 calculations | Explains radical stability and reactivity |

| Charge Transfer Characteristics | Enhanced by bromine electron-withdrawing effect | Natural Bond Orbital Analysis | Describes electronic delocalization effects |

The frontier molecular orbital analysis demonstrates that the bromine substituents significantly alter the electron density distribution compared to unsubstituted phenol. The electron-withdrawing nature of bromine atoms reduces the HOMO energy levels, making the compound less nucleophilic but potentially more reactive toward radical processes under appropriate conditions.

Advanced frontier molecular orbital approaches, including the development of frontier molecular orbitalets for large systems, provide enhanced understanding of reactivity in complex brominated aromatic compounds. These methods successfully address the delocalization limitations of canonical molecular orbitals and offer improved predictions of reactive sites in extended aromatic systems.

Mechanistic Comparisons with Related Halogenation Reactions

The halogenation mechanisms of 2,6-dibromophenol exhibit both similarities and distinct differences compared to chlorination and iodination processes [5]. Understanding these mechanistic variations provides insight into the unique reactivity patterns of brominated aromatic compounds and enables rational design of synthetic strategies [13].

Chlorination of 2,6-dibromophenol proceeds through electrophilic aromatic substitution mechanisms similar to bromination, but with several notable differences [15]. The chlorination process typically requires stronger Lewis acid catalysts and higher activation energies due to the lower polarizability of the chlorine-chlorine bond compared to bromine-bromine [5]. Rate constant measurements reveal that chlorination reactions are generally 10^3-fold slower than bromination processes under comparable conditions [12].

The pH dependence of halogenation reactions varies significantly among different halogen systems [11] [12]. Bromination exhibits strong pH dependence, with rate constants decreasing dramatically as pH increases from acidic to basic conditions [11]. This behavior reflects the involvement of protonated brominating species such as hypobromous acid in the rate-determining step [11] [12]. Chlorination shows similar but less pronounced pH effects, while iodination demonstrates relatively weak pH dependence.

Iodination of aromatic compounds requires fundamentally different activation strategies compared to bromination and chlorination [13]. Molecular iodine lacks sufficient electrophilicity to react directly with most aromatic systems, necessitating the use of oxidizing agents such as nitric acid to generate iodine cations [13]. This requirement leads to more complex mechanistic pathways and different regioselectivity patterns.

The regioselectivity trends in halogenation reactions provide important mechanistic insights. Bromination of phenol typically favors ortho-substitution at acidic pH values, with ortho/para ratios reaching 13.3:1 under optimal conditions. This selectivity pattern differs markedly from chlorination, which generally favors para-substitution in most pH ranges. Iodination shows intermediate behavior, with ortho/para ratios sensitive to reaction conditions and solvent effects.

Kinetic studies reveal that the halogenation rate order follows: bromination > chlorination > iodination for most aromatic substrates [12]. This trend reflects the decreasing electrophilicity and increasing size of the halogen atoms, which affects both the activation energy for electrophilic attack and the stability of the resulting arenium ion intermediates [5].

The involvement of radical pathways varies among halogenation systems. Bromination reactions show considerable propensity for radical mechanisms, particularly under photochemical conditions or in the presence of radical initiators [18]. Chlorination exhibits intermediate radical character, while iodination predominantly follows ionic mechanisms due to the relative stability of iodine-containing intermediates.

Environmental fate and transformation processes also differ significantly among halogenated phenolic compounds [18]. Brominated species tend to undergo photochemical debromination and radical coupling reactions more readily than their chlorinated counterparts [18]. These differences have important implications for the environmental persistence and toxicity of halogenated aromatic pollutants.

The mechanistic understanding derived from comparative halogenation studies enables prediction of reaction outcomes and optimization of synthetic procedures [13]. The established reactivity trends provide guidelines for selecting appropriate halogenating agents, catalysts, and reaction conditions to achieve desired products with high selectivity and efficiency [5].

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

log Kow = 3.36

3.36

Odor Threshold

Decomposition

Melting Point

56 - 57 °C

UNII

Related CAS

GHS Hazard Statements

H302 (95.83%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (85.42%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (14.58%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (14.58%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (85.42%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (12.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Irritant

Other CAS

Wikipedia

Methods of Manufacturing

General Manufacturing Information

Storage Conditions

Dates

Gas Purge Microextraction Coupled with Stable Isotope Labeling-Liquid Chromatography/Mass Spectrometry for the Analysis of Bromophenols in Aquatic Products

Shijuan Zhang, Qiuhui Yu, Cuncun Sheng, Jinmao YouPMID: 27960284 DOI: 10.1021/acs.jafc.6b04104

Abstract

A green, sensitive, and accurate method was developed for the extraction and determination of bromophenols (BPs) from aquatic products by using organic solvent-free gas purge microsyringe extraction (GP-MSE) technique in combination with stable isotope labeling (SIL) strategy. BPs were extracted by NaHCObuffer solution, with recoveries varying from 92.0% to 98.5%. The extracted solution was analyzed by SIL strategy, during which analytes and standards were labeled by 10-methyl-acridone-2-sulfonyl chloride (d

-MASC) and its deuterated counterpart d

-MASC, respectively. The labeling reaction was finished within 10 min with good stability. The liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) sensitivity of BPs was greatly enhanced due to the mass-enhancing property of MASC, while the matrix effect was effectively minimized by the SIL strategy. The limits of detection (LODs) were in the range of 0.10-0.30 μg/kg, while the limits of quantitations (LOQs) were in the range of 0.32-1.0 μg/kg. The proposed method also showed great potential in the qualitative analysis of other bromophenols in the absence of standard.

Transcriptomic and Proteomic Responses of the Organohalide-Respiring Bacterium Desulfoluna spongiiphila to Growth with 2,6-Dibromophenol as the Electron Acceptor

Jie Liu, Lorenz Adrian, Max M HäggblomPMID: 31836581 DOI: 10.1128/AEM.02146-19

Abstract

Organohalide respiration is an important process in the global halogen cycle and for bioremediation. In this study, we compared the global transcriptomic and proteomic analyses ofstrain AA1, an organohalide-respiring member of the

isolated from a marine sponge, with 2,6-dibromophenol or with sulfate as an electron acceptor. The most significant difference of the transcriptomic analysis was the expression of one reductive dehalogenase gene cluster (

), which was significantly upregulated with the addition of 2,6-dibromophenol. The corresponding protein, reductive dehalogenase RdhA16032, was detected in the proteome under treatment with 2,6-dibromophenol but not with sulfate only. There was no significant difference in corrinoid biosynthesis gene expression levels between the two treatments, indicating that the production of corrinoid in

is constitutive or not specific for organohalide versus sulfate respiration. Electron-transporting proteins or mediators unique for reductive dehalogenation were not revealed in our analysis, and we hypothesize that reductive dehalogenation may share an electron-transporting system with sulfate reduction. The metabolism of

, predicted from transcriptomic and proteomic results, demonstrates high metabolic versatility and provides insights into the survival strategies of a marine sponge symbiont in an environment rich in organohalide compounds and other secondary metabolites.

Respiratory reductive dehalogenation is an important process in the overall cycling of both anthropogenic and natural organohalide compounds. Marine sponges produce a vast array of bioactive compounds as secondary metabolites, including diverse halogenated compounds that may enrich for dehalogenating bacteria.

strain AA1 was originally enriched and isolated from the marine sponge

and can grow with both brominated compounds and sulfate as electron acceptors for respiration. An understanding of the overall gene expression and the protein production profile in response to organohalides is needed to identify the full complement of genes or enzymes involved in organohalide respiration. Elucidating the metabolic capacity of this sponge-associated bacterium lays the foundation for understanding how dehalogenating bacteria may control the fate of organohalide compounds in sponges and their role in a symbiotic organobromine cycle.

Photolysis Kinetics, Mechanisms, and Pathways of Tetrabromobisphenol A in Water under Simulated Solar Light Irradiation

Xiaowen Wang, Xuefeng Hu, Hua Zhang, Fei Chang, Yongming LuoPMID: 25936366 DOI: 10.1021/acs.est.5b00382

Abstract

The photolysis of tetrabromobisphenol A (TBBPA) in aqueous solution under simulated solar light irradiation was studied under different conditions to find out mechanisms and pathways that control the transformation of TBBPA during photoreaction. Particular attention was paid to the identification of intermediates and elucidation of the photolysis mechanism of TBBPA by UPLC, LC/MS, FT-ICR-MS, NMR, ESR, and stable isotope techniques ((13)C and (18)O). The results showed that the photolysis of TBBPA could occur under simulated solar light irradiation in both aerated and deaerated conditions. A magnetic isotope effect (MIE)-hydrolysis transformation was proposed as the predominant pathway for TBBPA photolysis in both cases. 2,6-Dibromophenol and two isopropylphenol derivatives were identified as photooxidation products of TBBPA by singlet oxygen. Reductive debromination products tribromobisphenol A and dibromobisphenol A were also observed. This is the first report of a photolysis pathway involving the formation of hydroxyl-tribromobisphenol A.Mechanistic and kinetic investigation on OH-initiated oxidation of tetrabromobisphenol A

Maoxia He, Xin Li, Shiqing Zhang, Jianfei Sun, Haijie Cao, Wenxing WangPMID: 27018518 DOI: 10.1016/j.chemosphere.2016.03.043

Abstract

Detailed mechanism of the OH-initiated transformation of tetrabromobisphenol A (TBBPA) has been investigated by quantum chemical methods in this paper. Abstraction reactions of hydrogen atoms from the OH groups and CH3 groups of TBBPA are the dominant pathways of the initial reactions. The produced phenolic-type radical and alkyl-type radical may transfer to 4,4'-(ethene-1,1-diyl)bis(2,6-dibromophenol), 4-acetyl-2,6-dibromophenol and 2,6-dibromobenzoquinone at high temperature. In water, major products are 2,6-dibromo-p-hydroquinone, 4-isopropylene-2,6-dibromophenol and 4-(2-hydroxyisopropyl)-2,6-dibromophenol resulting from the addition reactions. Total rate constants of the initial reaction are 1.02 × 10(-12) cm(3) molecule(-1) s(-1) in gas phase and 1.93 × 10(-12) cm(3) molecule(-1) s(-1) in water at 298 K.Monohydroxylated Polybrominated Diphenyl Ethers (OH-PBDEs) and Dihydroxylated Polybrominated Biphenyls (Di-OH-PBBs): Novel Photoproducts of 2,6-Dibromophenol

Hongxia Zhao, Jingqiu Jiang, Yanli Wang, Hans-Joachim Lehmler, Garry R Buettner, Xie Quan, Jingwen ChenPMID: 26545041 DOI: 10.1021/acs.est.5b03637

Abstract

Hydroxylated polybromodiphenyl ethers (OH-PBDEs) are emerging aquatic pollutants, but their origins in the environment are not fully understood. There is evidence that OH-PBDEs are formed from bromophenols, but the underlying transformation processes remain unknown. Here, we investigate if the photoformation of OH-PBDEs from 2,6-dibromophenol in aqueous solution involves 2,6-bromophenoxyl radicals. After the UV irradiation of an aqueous 2,6-dibromophenol solution, HPLC-LTQ-Orbitrap MS and GC-MS analysis revealed the formation of a OH-PBDE and a dihydroxylated polybrominated biphenyl (di-OH-PBB). Both dimeric photoproducts were tentatively identified as 4'-OH-BDE73 and 4,4'-di-OH-PBB80. In addition, three debromination products (4-OH-BDE34, 4'-OH-BDE27, and 4,4'-di-OH-PBBs) were observed. Electron paramagnetic resonance spectroscopy revealed the presence of a 2,6-dibromophenoxyl radical with a six-line spectrum (a(H) (2 meta) = 3.45 G, a(H) (1 para) = 1.04 G, g = 2.0046) during irradiation of a 2,6-dibromophenol solution in water. The 2,6-dibromophenoxyl radical had a relatively long half-life (122 ± 5 μs) according to laser flash photolysis experiments. The para-para C-C and O-para-C couplings of these 2,6-dibromophenoxyl radicals are consistent with the observed formation of both dimeric OH-PBDE and di-OH-PBB photoproducts. These findings show that bromophenoxyl radical-mediated phototransformation of bromophenols is a source of OH-PBDEs and di-OH-PBBs in aqueous environments that requires further attention.Formation of brominated pollutants during the pyrolysis and combustion of tetrabromobisphenol A at different temperatures

Nuria Ortuño, Julia Moltó, Juan A Conesa, Rafael FontPMID: 24792882 DOI: 10.1016/j.envpol.2014.04.006

Abstract

Tetrabromobisphenol A (TBBPA) is the most widely used brominated flame retardant worldwide. A detailed examination of the degradation products emitted during thermal decomposition of TBBPA is presented in the study. Runs were performed in a laboratory furnace at different temperatures (650 and 800 °C) and in different atmospheres (nitrogen and air). More than one hundred semivolatile compounds have been identified by GC/MS, with special interest in brominated ones. Presence of HBr and brominated light hydrocarbons increased with temperature and in the presence of oxygen. Maximum formation of PAHs is observed at pyrolytic condition at the higher temperature. High levels of 2,4-, 2,6- and 2,4,6- bromophenols were found. The levels of polybrominated dibenzo-p-dioxins and furans have been detected in the ppm range. The most abundant isomers are 2,4,6,8-TeBDF in pyrolysis and 1,2,3,7,8-PeBDF in combustion. These results should be considered in the assessment of thermal treatment of materials containing brominated flame retardants.Degradation of dibromophenols by UV irradiation

Keiko Katayama-Hirayama, Naoki Toda, Akihiko Tauchi, Atsushi Fujioka, Tetsuya Akitsu, Hidehiro Kaneko, Kimiaki HirayamaPMID: 25079837 DOI: 10.1016/S1001-0742(13)60600-2

Abstract

We examined the degradation of dibromophenols (DBPs), i.e. 2,4-DBP, 2,6-DBP and 3,5-DBP by ultraviolet (UV) irradiation and estimated the relationship between degradability and molecular orbital properties of each dibromophenol. The removal of DBPs under a UV lamp system was successfully performed in an aqueous solution. After 5 min of irradiation, the initial DBPs concentration of 20 mg/L was decreased to below 1 mg/L, and about 60% of bromide ion was released. A decrease in the concentration of dissolved organic carbon (DOC) suggested the mineralization of DBPs. The mineralization may occur after release of bromide ions because the decrease of DOC was slower than the release of bromide ions. The degradability of 3,5-DBP was slightly lower than 2,6-DBP and 2,4-DBP. Molecular orbital calculation suggested that the electrophilic frontier density and the highest occupied molecular orbital (HOMO) energy may be related to the degradability of DBPs.HPLC-ED of low-molecular weight brominated phenols and tetrabromobisphenol A using pretreated carbon fiber microelectrode

Zdenka Bartosova, David Jirovsky, Daniel Riman, Vladimir Halouzka, Martin Svidrnoch, Jan HrbacPMID: 24720971 DOI: 10.1016/j.talanta.2014.01.013

Abstract

Electrochemically pretreated carbon fiber microelectrode was used to develop a simple, fast and sensitive HPLC-ECD method for the determination of brominated phenols. In addition to simple mono-, di- and tri-bromophenols (4-bromophenol, 2,4-dibromophenol, 2,6-dibromophenol, 2,4,6-tri-bromophenol) the possibility of electrochemical detection of 3,3',5,5'-tetrabromobisphenol A in oxidation mode is reported for the first time. The isocratic separation was achieved within 14 min using ternary mobile phase consisting of 50mM-phosphate buffer (pH 3.5), acetonitrile and methanol (35/15/50, v/v), and detection potential of E=+1450 mV (vs. Ag/AgCl). The carbon fiber microelectrode permitted to use high anodic potentials (up to +1800 mV vs. Ag/AgCl), the optimum analytical response was achieved at +1450 mV vs. Ag/AgCl. The limits of detection (LOD) for the studied analytes were within the range of 1.8-56.6 ng mL(-1). The developed method was applied to determination of brominated phenols in spiked water samples. Furthermore, after simple extraction with methyl tert-butyl ether, it was possible to quantify tetrabromobisphenol A (TBBA) in a piece of CRT monitor plastic casing. The found amount of TBBA was 10.22 mg kg(-1) (±0.43).Quantification of bromophenols in Islay whiskies

Paul Bendig, Katja Lehnert, Walter VetterPMID: 24605764 DOI: 10.1021/jf405006e

Abstract

Two single malt whiskies from the Scottish island Islay, i.e., Laphroiag and Lagavulin, are characterized by an iodine-like flavor associated with marine environments. In this study we investigated if this flavor impression could be due to bromophenols which are character impact compounds of marine fish and shrimps. In this study we developed a method suited for the determination of dibromo- and tribromophenols in whisky. Aliquots were O-acetylated, and quantification was carried out with gas chromatography with electron-capture negative ion mass spectrometry (GC/ECNI-MS). Both Islay whiskies contained more than 400 ng/L bromophenols with 2,6-dibromophenol being the most relevant homologue (>300 ng/L, respectively). These concentrations are at least 1 order of magnitude higher than the taste threshold of 2,6-dibromophenol in water. A third Islay whisky, Bowmore, contained ∼100 ng/L bromophenols while seventeen other whiskies from other regions in Scotland as well as from the USA, Ireland, and Germany contained at least 1 order of magnitude less than the two whiskies with the marine taste. Accordingly, bromophenols may contribute to the marine flavor and taste of Laphroaig and Lagavulin.Reductive dehalogenase structure suggests a mechanism for B12-dependent dehalogenation

Karl Ap Payne, Carolina P Quezada, Karl Fisher, Mark S Dunstan, Fraser A Collins, Hanno Sjuts, Colin Levy, Sam Hay, Stephen Ej Rigby, David LeysPMID: 25327251 DOI: 10.1038/nature13901